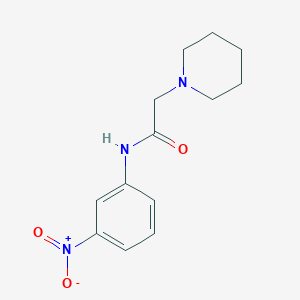![molecular formula C14H12N2O4 B11539590 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B11539590.png)
2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is a Schiff base compound, characterized by the presence of an azomethine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. Schiff bases are known for their versatility in coordination chemistry, biological activity, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol typically involves the condensation reaction between 3-(hydroxymethyl)aniline and 4-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the azomethine bond, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acids or bases, can also enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Thionyl chloride for converting hydroxyl to chloride, followed by reaction with nucleophiles.
Major Products
Oxidation: 2-[(E)-{[3-(carboxy)phenyl]imino}methyl]-4-nitrophenol.
Reduction: 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-aminophenol.
Substitution: 2-[(E)-{[3-(chloromethyl)phenyl]imino}methyl]-4-nitrophenol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is used as a ligand in coordination chemistry
Biology
The compound exhibits biological activity, including antimicrobial and antifungal properties. It is studied for its potential use in developing new antibiotics and antifungal agents.
Medicine
Research in medicine focuses on the compound’s potential as an anti-cancer agent. Its ability to form complexes with metal ions is explored for targeted drug delivery and imaging applications.
Industry
In the industrial sector, the compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific optical and electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]phenol
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-chlorophenol
- 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-methylphenol
Uniqueness
Compared to similar compounds, 2-[(E)-{[3-(hydroxymethyl)phenyl]imino}methyl]-4-nitrophenol is unique due to the presence of the nitro group, which enhances its electron-withdrawing properties. This makes it more reactive in certain chemical reactions and potentially more effective in its biological applications.
Eigenschaften
Molekularformel |
C14H12N2O4 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-[[3-(hydroxymethyl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C14H12N2O4/c17-9-10-2-1-3-12(6-10)15-8-11-7-13(16(19)20)4-5-14(11)18/h1-8,17-18H,9H2 |
InChI-Schlüssel |
QWDLCXNDQXFPMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-iodofuran-2-yl)methylidene]acetohydrazide](/img/structure/B11539507.png)
![Ethyl 3-acetyl-4-[4-(acetyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11539512.png)
![1,3-dioxo-N-{3-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-{4-[(Z)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11539514.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11539545.png)
![5-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11539548.png)
![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-(4-methylpiperidin-1-yl)propan-1-one](/img/structure/B11539556.png)
![N-(2-Morpholin-4-yl-ethyl)-N',N''-diphenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B11539564.png)
![4-[(E)-(2-{(2E)-3-[4-(diethylamino)phenyl]-2-[(phenylcarbonyl)amino]prop-2-enoyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539566.png)

![Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,4-dicarboxylate](/img/structure/B11539588.png)
![2,4-dibromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539591.png)
![2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11539596.png)
![(2E)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11539599.png)
